2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride
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Overview
Description
2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride is a chemical compound with the molecular formula C6H9N3S·HCl. It is a derivative of imidazo[2,1-b][1,3]thiazole, a heterocyclic aromatic organic compound containing nitrogen and sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by cyclization reactions involving thioamides and amines.
Introduction of the Methanamine Group: The methanamine group is introduced through nucleophilic substitution reactions.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. The process may include the use of continuous flow reactors and advanced purification techniques to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions: 2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, polar aprotic solvents
Major Products Formed:
Oxidation: Oxidized derivatives of the compound
Reduction: Reduced derivatives of the compound
Substitution: Substituted derivatives with different alkyl groups
Scientific Research Applications
2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to understand the role of imidazo[2,1-b][1,3]thiazole derivatives in biological systems.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride is similar to other imidazo[2,1-b][1,3]thiazole derivatives, but it has unique structural features that distinguish it from other compounds in this class. Some similar compounds include:
Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride
Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine dihydrochloride
Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine hydrochloride
Properties
CAS No. |
1803587-19-0 |
---|---|
Molecular Formula |
C6H10ClN3S |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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